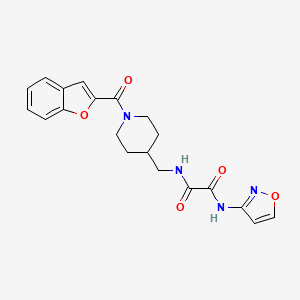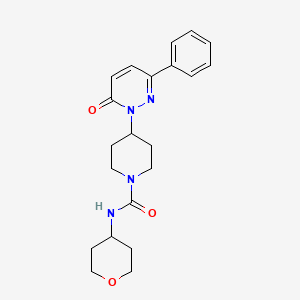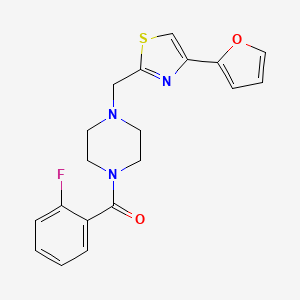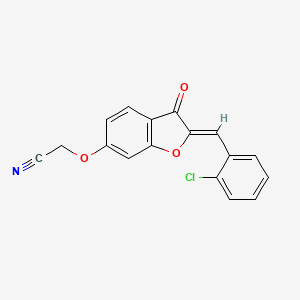![molecular formula C11H16N2O B2521381 N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide CAS No. 2139471-48-8](/img/structure/B2521381.png)
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a spirocyclic amide that has been synthesized using different methods. The purpose of 4]heptane-7-carboxamide.
Mecanismo De Acción
The mechanism of action of N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis. It may also inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been shown to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of human colon cancer cells. Additionally, this compound has been found to exhibit low toxicity in normal cells. However, further studies are needed to determine the exact biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, this compound has been found to exhibit low toxicity in normal cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This may make it difficult to use in certain experimental conditions.
Direcciones Futuras
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has shown promising results in various scientific research applications. Some of the future directions for research on this compound include:
1. Further studies to determine the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential use of this compound in the treatment of other types of cancer.
4. Development of spirocyclic compounds using N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide as a starting material.
5. Investigation of the potential use of this compound in other areas of medicinal chemistry.
Conclusion:
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide is a compound that has shown promising results in various scientific research applications. This compound has been synthesized using different methods and has been found to exhibit potent antitumor activity against various cancer cell lines. Further studies are needed to determine the exact mechanism of action of this compound and its potential use in other areas of medicinal chemistry.
Métodos De Síntesis
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been synthesized using different methods. One of the most common methods used for the synthesis of this compound is the reaction between 2,3-dihydrofuran and N-cyanomethyl-N-methyl-2-bromoacetamide. The reaction is carried out in the presence of a base and a palladium catalyst. Another method involves the reaction between 2,3-dihydrofuran and N-cyanomethyl-N-methyl-2-chloroacetamide in the presence of a base and a copper catalyst.
Aplicaciones Científicas De Investigación
N-(Cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide has been used in various scientific research applications. One of the most significant applications is in the field of medicinal chemistry. This compound has been found to exhibit potent antitumor activity against various cancer cell lines. It has also been shown to inhibit the growth of human colon cancer cells. Additionally, this compound has been used in the synthesis of various spirocyclic compounds that have potential use in drug discovery.
Propiedades
IUPAC Name |
N-(cyanomethyl)-N-methylspiro[2.4]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-13(8-7-12)10(14)9-3-2-4-11(9)5-6-11/h9H,2-6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMVZVTXGXTCNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCCC12CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

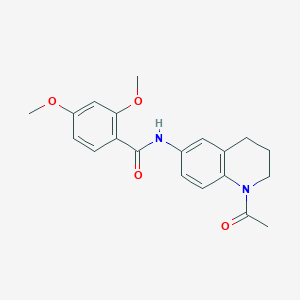
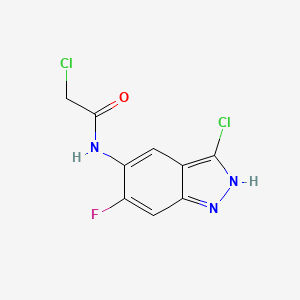
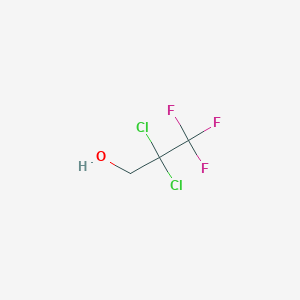
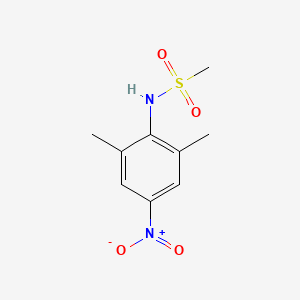
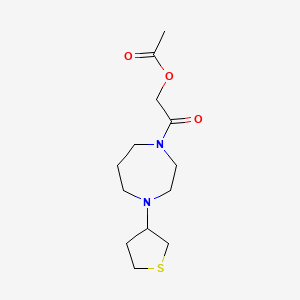
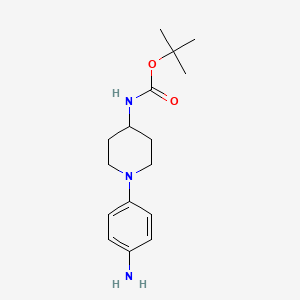
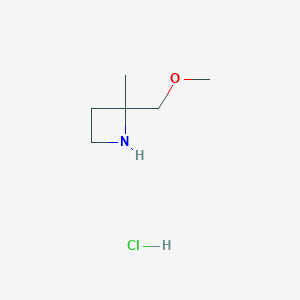
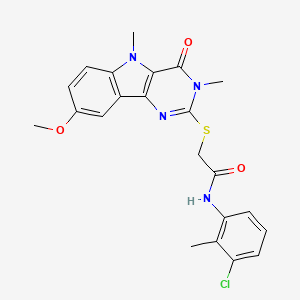
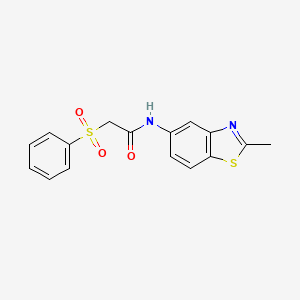
![1-(2,4-dimethylphenyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2521314.png)
